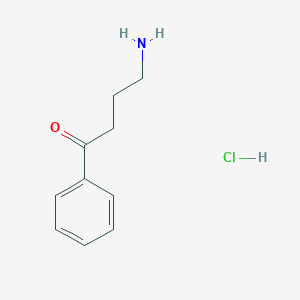

4-Amino-1-phenylbutan-1-one;hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-amino-1-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTRBRBSQQNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715463 | |

| Record name | 4-Amino-1-phenylbutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7347-73-1 | |

| Record name | NSC60489 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-1-phenylbutan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Amino Ketone Chemistry

Amino ketones represent a class of organic compounds possessing both an amino and a ketone functional group. This dual functionality imparts a high degree of utility in synthetic organic chemistry. The nucleophilic nature of the amine and the electrophilic character of the carbonyl group within the same molecule facilitate a wide array of chemical reactions. These compounds are instrumental in the construction of various nitrogen-containing heterocyclic systems, many of which are core structures in biologically active molecules and pharmaceuticals. As a γ-amino ketone, 4-Amino-1-phenylbutan-1-one;hydrochloride exemplifies the synthetic potential inherent to this class of compounds.

Significance As a Synthetic Building Block

The principal importance of 4-Amino-1-phenylbutan-1-one;hydrochloride is derived from its role as a versatile synthetic precursor. The amino moiety is readily available for reactions such as acylation, alkylation, and condensation, while the ketone group can participate in transformations including reduction and hydrazone formation.

A significant historical application of this compound is in the synthesis of substituted pyrimidinylhydrazones. Seminal research has demonstrated that 4-Amino-1-phenylbutan-1-one hydrochloride can be effectively condensed with various pyrimidine (B1678525) derivatives to produce these complex nitrogen-rich molecules, which have been investigated for their biological properties. ontosight.ainih.gov

The synthesis of 4-Amino-1-phenylbutan-1-one hydrochloride is often achieved through the reduction of a corresponding nitroketone. For example, 4-nitro-1-phenylbutan-1-one (B14618354) can be subjected to catalytic hydrogenation to yield the aminoketone, which is subsequently converted to its hydrochloride salt for improved stability and handling.

Overview of Research Trajectories

Direct Synthesis Approaches

Direct synthesis focuses on introducing the amine functionality onto a pre-existing four-carbon phenyl-ketone backbone.

Nucleophilic Substitution Reactions with Amine Sources

An alternative pathway to 4-Amino-1-phenylbutan-1-one involves a nucleophilic substitution reaction. This strategy requires a precursor with a leaving group at the 4-position of the butanone chain, which can be displaced by an amine source.

This synthetic route utilizes a 4-halo-1-phenylbutan-1-one precursor, such as 4-chloro-1-phenylbutan-1-one. This compound is a known chemical entity and serves as a suitable electrophile. chemsynthesis.comnih.gov The reaction proceeds via a nucleophilic aliphatic substitution mechanism, where ammonia (B1221849) acts as the nucleophile, displacing the chloride ion to form the target primary amine.

A significant challenge in this method is controlling the selectivity of the reaction. The primary amine product is itself a nucleophile and can react with another molecule of the halo-ketone, leading to the formation of a secondary amine. This process can continue, potentially forming tertiary amines and quaternary ammonium (B1175870) salts. To favor the formation of the desired primary amine, the reaction is typically carried out using a large excess of ammonia. This ensures that the halo-ketone is more likely to react with an ammonia molecule rather than the primary amine product.

| Parameter | Condition | Rationale |

|---|---|---|

| Precursor | 4-chloro-1-phenylbutan-1-one | Provides the carbon skeleton with a leaving group at the target position. |

| Nucleophile | Ammonia (NH₃) | Source of the primary amino group. |

| Stoichiometry | Large excess of ammonia | Minimizes overalkylation and the formation of secondary/tertiary amines. |

| Solvent | Ethanol, Methanol, or aqueous ammonia | Solubilizes reactants. |

Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free base of 4-Amino-1-phenylbutan-1-one into its hydrochloride salt. This is a standard acid-base reaction that serves several purposes: it often makes the compound more stable, crystalline, and water-soluble, which simplifies purification and handling. spectroscopyonline.com

The procedure typically involves dissolving the isolated primary amine in a suitable organic solvent. Anhydrous solvents such as diethyl ether, ethanol, isopropanol, or dioxane are commonly used to facilitate the precipitation of the salt. sciencemadness.orgresearchgate.net Subsequently, hydrogen chloride is introduced. This can be done in several ways:

Adding a concentrated aqueous solution of hydrochloric acid. youtube.comgoogle.com

Using a commercially available solution of HCl in an organic solvent (e.g., HCl in dioxane or ethanol). researchgate.net

Bubbling anhydrous hydrogen chloride gas through the solution. researchgate.net

Upon addition of the acid, the amine is protonated, forming the ammonium chloride salt. spectroscopyonline.com Due to its ionic nature, the salt is often less soluble in the organic solvent than the free base and precipitates out of the solution. The solid hydrochloride salt can then be isolated by filtration, washed with a cold solvent to remove impurities, and dried. researchgate.net

| HCl Source | Solvent for Amine | Procedure | Reference |

|---|---|---|---|

| Concentrated Aqueous HCl | Isopropanol (IPA) or Ethanol | Dissolve amine in alcohol, add aqueous HCl, then precipitate with a non-polar solvent like diethyl ether. | sciencemadness.orgyoutube.com |

| HCl in Dioxane (4M) | Dioxane, Diethyl Ether | Dissolve amine in the solvent and add the HCl/dioxane solution, often at reduced temperature, to induce precipitation. | researchgate.net |

| HCl gas | Dry Ethanol or Diethyl Ether | Pass dry HCl gas through a solution of the amine until precipitation is complete. | researchgate.net |

Precursor Chemistry and Retrosynthetic Considerations

The design of a synthetic route for 4-Amino-1-phenylbutan-1-one hydrochloride is rooted in the principles of retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.org The primary disconnection points for this γ-amino ketone are the carbon-nitrogen bond and the bond between the phenyl ring and the carbonyl carbon.

A logical retrosynthetic approach suggests two main pathways:

C-N Bond Disconnection: This is the most straightforward approach. It disconnects the amine functionality, leading to a synthon of a positively charged four-carbon chain with a terminal ketone (a γ-keto butyl cation) and an ammonia equivalent. The practical chemical equivalent (reagent) for the electrophilic butan-1-one portion would be a precursor like 4-halo-1-phenylbutan-1-one. This intermediate can then be subjected to amination.

Aryl-Carbonyl Bond Disconnection: This disconnection breaks the bond formed via a Friedel-Crafts type reaction. sigmaaldrich.comorganic-chemistry.org The synthons would be a benzene (B151609) ring and an acylium ion derived from a 4-aminobutyric acid derivative. This implies starting with benzene and acylating it with a pre-functionalized four-carbon chain containing a protected or latent amino group.

These two fundamental disconnections pave the way for a detailed exploration of specific precursors and strategies.

Analysis of 1-Phenylbutan-1-one as a Key Synthon

1-Phenylbutan-1-one, also known as butyrophenone, is an attractive and readily available starting material for the synthesis of 4-Amino-1-phenylbutan-1-one. chemsynthesis.comnist.gov Its chemical structure provides the necessary phenyl and butan-1-one backbone.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10H12O | nist.gov |

| Molar Mass | 148.20 g/mol | nist.gov |

| Melting Point | 11-13 °C | |

| Boiling Point | 228-230 °C | |

| Density | 0.988 g/mL | chemsynthesis.com |

The primary challenge in using 1-phenylbutan-1-one lies in the selective functionalization of the terminal methyl group (the C4 position) to introduce the amino functionality. Standard electrophilic and nucleophilic reactions involving the ketone often affect the α-position (C2) due to the acidity of the α-protons and the directing effect of the carbonyl group. Therefore, direct conversion is not straightforward.

A multi-step strategy would be required, potentially involving:

Radical Halogenation: While less common for ketones, free-radical halogenation under specific conditions could potentially introduce a halogen at the terminal position, although selectivity can be an issue.

Functionalization of a Precursor: A more controlled approach would involve starting with a precursor to 1-phenylbutan-1-one that already contains a functional group at the C4 position, such as γ-phenyl-γ-butyrolactone, which can be opened and modified.

Exploration of Alternative Butanophenone Derivatives

Given the challenges of functionalizing 1-phenylbutan-1-one at the C4 position, alternative butanophenone derivatives that already possess a functional group at the target carbon are superior precursors.

4-Halo-1-phenylbutan-1-ones: A key intermediate such as 4-bromo-1-phenylbutan-1-one or 4-chloro-1-phenylbutan-1-one is an ideal precursor. The synthesis of the target amine can be achieved through several well-established methods:

Gabriel Synthesis: This classic method involves the reaction of the 4-halobutanophenone with potassium phthalimide (B116566), followed by hydrazinolysis or acidic hydrolysis to yield the primary amine. wikipedia.orgthermofisher.commasterorganicchemistry.com This method is renowned for preventing the overalkylation that can occur with direct amination using ammonia. nrochemistry.comlibretexts.org

Direct Amination: Reaction with ammonia or an ammonia equivalent can be used, although it may require careful control of conditions to minimize the formation of secondary and tertiary amine byproducts.

Azide (B81097) Synthesis: Reaction with sodium azide to form 4-azido-1-phenylbutan-1-one, followed by reduction (e.g., with H₂/Pd-C or LiAlH₄), provides a clean route to the primary amine.

4-Hydroxy-1-phenylbutan-1-one: This precursor can also be utilized. nih.gov The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which is then readily displaced by an amine source (e.g., ammonia, phthalimide, or azide).

Utility of Substituted Aryl Precursors in Related Amino Ketone Synthesis

The synthesis can be adapted to produce a wide array of analogs with substituents on the phenyl ring. This is typically achieved by employing a substituted benzene derivative as the starting material in a Friedel-Crafts acylation reaction. wikipedia.orglibretexts.org

The general reaction involves treating a substituted benzene (e.g., toluene, anisole, chlorobenzene) with a 4-functionalized butyryl chloride in the presence of a Lewis acid catalyst like AlCl₃. sigmaaldrich.com The key is to use a butyryl chloride derivative where the C4 position bears a protected amino group or a group that can be converted to an amine.

| Substituted Benzene Precursor | Acylating Agent | Potential Product (after deprotection/conversion) |

|---|---|---|

| Toluene | 4-Phthalimidobutyryl chloride | 4-Amino-1-(p-tolyl)butan-1-one |

| Anisole | 4-Azidobutyryl chloride | 4-Amino-1-(4-methoxyphenyl)butan-1-one |

| Chlorobenzene | N-(tert-Butoxycarbonyl)-4-aminobutyryl chloride | 4-Amino-1-(4-chlorophenyl)butan-1-one |

This strategy highlights the modularity of the Friedel-Crafts approach, allowing for the synthesis of a library of compounds by varying the aromatic precursor. The regioselectivity of the acylation is dictated by the directing effects of the substituent on the aromatic ring.

Advanced Synthetic Techniques

Beyond classical methods, advanced synthetic strategies can provide access to chiral analogs of 4-Amino-1-phenylbutan-1-one and potentially streamline its synthesis.

Multicomponent Reactions Incorporating Amino and Ketone Functionalities

Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing portions of all reactants, are highly efficient. nih.gov The most well-known MCR for synthesizing amino ketones is the Mannich reaction, which typically produces β-amino ketones by reacting an aldehyde, a primary or secondary amine, and a ketone. organic-chemistry.org

Synthesizing a γ-amino ketone like 4-Amino-1-phenylbutan-1-one via an MCR is more complex and not achievable through a standard Mannich reaction. It would require a specifically designed MCR that assembles a four-carbon chain between an aromatic nucleus and an amine. One conceptual approach could involve a reaction between an aryl boronic acid, a three-carbon unsaturated aldehyde (e.g., acrolein), and an amine source in a tandem conjugate addition/reductive amination sequence, although this remains a speculative and non-trivial synthetic challenge. More established methods, such as reductive amination of a keto-acid or keto-aldehyde precursor, are generally more practical for constructing γ-amino ketones. purdue.edunih.govorganic-chemistry.org

Application of Protecting Group Strategies in Synthesis

The synthesis of 4-Amino-1-phenylbutan-1-one hydrochloride necessitates the strategic use of protecting groups to ensure the selective transformation of functional groups and prevent undesirable side reactions. The primary amino group in the molecule is nucleophilic and can interfere with various synthetic steps, particularly those involving electrophilic reagents or conditions that could lead to polymerization or unwanted alkylation or acylation. Therefore, temporarily masking the amino group with a suitable protecting group is a critical aspect of the synthetic design. The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal to yield the desired final product.

Commonly employed protecting groups for amines in organic synthesis include the tert-butoxycarbonyl (Boc) group and the phthalimide group. These groups effectively reduce the nucleophilicity of the amino moiety, rendering it inert to many reagents.

One plausible synthetic route to 4-Amino-1-phenylbutan-1-one involves the Friedel-Crafts acylation of benzene with a suitably N-protected derivative of 4-aminobutyric acid, such as N-(tert-butoxycarbonyl)-4-aminobutyric acid or 4-phthalimidobutyric acid. In this approach, the protecting group must be stable to the Lewis acid conditions typically employed in Friedel-Crafts reactions.

For instance, the synthesis could commence with the protection of the amino group of 4-aminobutyric acid. The resulting N-protected acid can then be converted to its corresponding acid chloride. Subsequent Friedel-Crafts acylation of benzene with this N-protected 4-aminobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would yield the protected precursor, 4-(N-protected-amino)-1-phenylbutan-1-one. The final step of the synthesis would then be the deprotection of the amino group to afford 4-Amino-1-phenylbutan-1-one, which can then be converted to its hydrochloride salt.

The selection of the protecting group influences the deprotection strategy. The Boc group is typically removed under acidic conditions, which would be compatible with the formation of the hydrochloride salt in the final step. Conversely, the phthalimide group is commonly cleaved by hydrazinolysis.

The following table summarizes key aspects of commonly used protecting groups relevant to the synthesis of 4-Amino-1-phenylbutan-1-one.

| Protecting Group | Structure of Protected Amine | Protection Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | R-NHBoc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane) |

| Phthalimide | R-N(CO)₂C₆H₄ | Phthalic anhydride (B1165640) or potassium phthalimide | Hydrazinolysis (hydrazine hydrate) |

The successful synthesis of 4-Amino-1-phenylbutan-1-one hydrochloride is therefore highly dependent on the judicious selection and application of a protecting group strategy that is compatible with the key bond-forming reactions and allows for efficient final deprotection.

Reactivity at the Ketone Moiety

The ketone group, a C=O double bond, is highly polarized due to the greater electronegativity of oxygen compared to carbon. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield the final product. youtube.com

Hydrate (B1144303) Formation: In the presence of water, particularly under acid or base catalysis, the ketone can reversibly add a water molecule to form a geminal diol, also known as a hydrate. masterorganicchemistry.comlibretexts.org The equilibrium for simple ketones like 4-Amino-1-phenylbutan-1-one generally lies in favor of the ketone, as the hydrate is often unstable. The reaction proceeds via nucleophilic attack by water on the carbonyl carbon, followed by proton transfer.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. libretexts.org This reaction is typically catalyzed by a base, such as the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.org The nucleophilic cyanide ion attacks the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate, which is then protonated by a molecule of HCN or a weak acid to yield the cyanohydrin. masterorganicchemistry.comlibretexts.org This reaction is significant as it creates a new carbon-carbon bond and introduces a nitrile group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

| Reaction | Reagent(s) | Product Type |

| Hydration | H₂O (acid or base catalysis) | Hydrate (geminal diol) |

| Cyanohydrin Formation | HCN, KCN (or other cyanide source) | Cyanohydrin |

Grignard reagents (R-MgX) are potent nucleophiles that readily react with ketones to form alcohols. masterorganicchemistry.com The reaction involves the addition of the carbanion-like alkyl or aryl group from the Grignard reagent to the electrophilic carbonyl carbon. libretexts.org This nucleophilic addition leads to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield a tertiary alcohol. masterorganicchemistry.comorganic-chemistry.org For 4-Amino-1-phenylbutan-1-one, this reaction provides a reliable method for synthesizing a range of tertiary alcohols by varying the R-group of the Grignard reagent. libretexts.org It is important to note that the primary amino group in the molecule is acidic and would react with the Grignard reagent; therefore, it would need to be protected prior to the reaction.

Table 2: Examples of Grignard Reagent Additions

| Grignard Reagent (R-MgX) | R Group | Expected Tertiary Alcohol Product (after workup) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 1-Phenyl-1-methyl-4-aminobutan-1-ol |

| Ethylmagnesium bromide (C₂H₅MgBr) | Ethyl | 1-Phenyl-1-ethyl-4-aminobutan-1-ol |

Ketones that possess at least one α-hydrogen, such as 4-Amino-1-phenylbutan-1-one, can exist in equilibrium with their corresponding enol tautomers. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert. masterorganicchemistry.com The keto form is generally more stable and predominates at equilibrium for simple ketones. masterorganicchemistry.comyoutube.com This equilibrium can be catalyzed by either acid or base. libretexts.org

The α-hydrogens of a ketone are weakly acidic and can be removed by a strong base to form an enolate ion. masterorganicchemistry.com Enolates are powerful nucleophiles due to the delocalization of the negative charge between the α-carbon and the oxygen atom. libretexts.org The formation of the enolate is a critical step for many reactions, including alkylation. libretexts.org

To achieve complete conversion to the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often used in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Once formed, the enolate can react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction. libretexts.orgyoutube.com This results in the formation of a new carbon-carbon bond at the α-position to the carbonyl group. researchgate.net The choice of alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. youtube.com

Reaction Scheme: Enolate Formation and Alkylation

Enolate Formation: 4-Amino-1-phenylbutan-1-one is treated with LDA to deprotonate the α-carbon (C2), forming the corresponding lithium enolate.

Alkylation: The enolate is then treated with an alkyl halide (e.g., methyl iodide), where the nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming 4-Amino-2-methyl-1-phenylbutan-1-one.

| Step | Reagents | Intermediate/Product |

| 1. Enolate Formation | Lithium diisopropylamide (LDA) in THF | Lithium enolate |

| 2. Alkylation | Methyl iodide (CH₃I) | 4-Amino-2-methyl-1-phenylbutan-1-one |

The ketone moiety can be reduced to either a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Alcohols: The carbonyl group of a ketone can be readily reduced to a secondary alcohol using metal hydride reagents. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.org A subsequent workup with a proton source neutralizes the resulting alkoxide intermediate to yield the alcohol. libretexts.org Reduction of 4-Amino-1-phenylbutan-1-one would yield 4-Amino-1-phenylbutan-1-ol.

Reduction to Alkanes: Complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can be achieved under more forcing conditions. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com

Wolff-Kishner Reduction: This method involves the formation of a hydrazone by reacting the ketone with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent. The base facilitates the elimination of nitrogen gas to produce the alkane.

Clemmensen Reduction: This reaction employs amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. It is suitable for substrates that are stable in strong acidic conditions.

Both methods, when applied to 4-Amino-1-phenylbutan-1-one, would yield (4-aminobutyl)benzene.

Table 5: Carbonyl Reduction Reactions

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction to Alcohol | 1. NaBH₄ or LiAlH₄ 2. H₃O⁺ workup | 4-Amino-1-phenylbutan-1-ol |

| Reduction to Alkane (Wolff-Kishner) | 1. N₂H₄ 2. KOH, heat | (4-Aminobutyl)benzene |

Carbonyl Reductions (e.g., to Alcohols, Alkanes)

Reactivity at the Amino Moiety

The primary amino group (-NH₂) in 4-Amino-1-phenylbutan-1-one contains a lone pair of electrons on the nitrogen atom, making it both basic and nucleophilic. chemguide.co.ukncert.nic.in This allows it to participate in a variety of chemical transformations, including condensation and nucleophilic substitution reactions.

The reaction between an amine and a carbonyl compound (aldehyde or ketone) is a classic condensation reaction that results in the formation of a C=N double bond and the elimination of a water molecule. masterorganicchemistry.comchemistrysteps.com

When 4-Amino-1-phenylbutan-1-one reacts with an aldehyde or a ketone, its primary amino group acts as the nucleophile, leading to the formation of an imine, also known as a Schiff base. libretexts.orglibretexts.org The reaction is reversible and typically catalyzed by a mild acid (pH 4-5). chemistrysteps.comlibretexts.org

The mechanism proceeds through several distinct steps: libretexts.org

Nucleophilic Addition: The lone pair of electrons on the nitrogen of the primary amino group attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral intermediate known as a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the -OH into a much better leaving group, -OH₂⁺ (water). chemistrysteps.com

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a carbon-nitrogen double bond. The resulting species is a positively charged iminium ion. libretexts.org

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst. libretexts.org

Enamines are typically formed from the reaction of an aldehyde or ketone with a secondary amine. libretexts.orgwikipedia.org The reaction of a primary amine, such as in 4-Amino-1-phenylbutan-1-one, preferentially forms the more thermodynamically stable imine. wikipedia.org

However, an important concept is imine-enamine tautomerism , which is an equilibrium between an imine and its corresponding enamine form. wikipedia.org If the imine formed from 4-Amino-1-phenylbutan-1-one has a proton on the carbon atom adjacent to the C=N bond (the α-carbon), it can tautomerize to an enamine. researchgate.net

The mechanism for this acid- or base-catalyzed tautomerization involves a two-step proton transfer: youtube.com

Deprotonation (Base-Catalyzed): A base removes a proton from the α-carbon, creating a resonance-stabilized anion.

Protonation (Base-Catalyzed): The nitrogen of the intermediate is protonated to yield the enamine.

Alternatively, in an acid-catalyzed mechanism:

Protonation (Acid-Catalyzed): The nitrogen of the imine is protonated to form an iminium ion.

Deprotonation (Acid-Catalyzed): A base removes a proton from the α-carbon, forming the C=C double bond of the enamine.

This equilibrium is analogous to the more familiar keto-enol tautomerism. wikipedia.org Although the imine is generally favored for products derived from primary amines, the enamine tautomer can be a key reactive intermediate in certain synthetic pathways. researchgate.net

The nucleophilic nature of the primary amino group allows it to attack various electrophilic centers, leading to the formation of new N-C bonds in nucleophilic substitution reactions. ncert.nic.inlibretexts.org Common examples include alkylation and acylation.

N-Alkylation: The reaction of the amino group of 4-Amino-1-phenylbutan-1-one with an alkyl halide (e.g., methyl iodide) is a nucleophilic substitution reaction, typically proceeding via an Sₙ2 mechanism. fiveable.meucalgary.ca

Mechanism: The nitrogen atom's lone pair acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group in a single step. youtube.com This forms a secondary ammonium salt. A base (often excess primary amine) then deprotonates the salt to yield the neutral secondary amine product. masterorganicchemistry.com

Challenge of Over-alkylation: A significant drawback of this reaction is that the secondary amine product is often more nucleophilic than the starting primary amine. Consequently, it can compete for the remaining alkyl halide, leading to the formation of a tertiary amine, and subsequently, a quaternary ammonium salt. chemguide.co.ukwikipedia.org This results in a mixture of products that can be difficult to separate. libretexts.org

N-Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. orgoreview.combyjus.com This is a nucleophilic acyl substitution reaction.

Mechanism: The reaction begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. orgoreview.com A base, such as pyridine, is often added to neutralize the HCl byproduct, driving the reaction to completion. ncert.nic.in

Selectivity: Unlike alkylation, acylation of primary amines is easily controlled to give the mono-acylated product. The resulting amide is significantly less nucleophilic and less basic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. orgoreview.com This deactivation prevents further acylation.

Acid-Base Equilibria and Salt Formation Dynamics

The presence of a primary amino group confers basic properties to 4-Amino-1-phenylbutan-1-one, allowing it to exist in equilibrium between its neutral (free base) form and its protonated (ammonium) form. This equilibrium is fundamental to its behavior in solution and is critical for its synthesis, purification, and reactivity.

The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. In an aqueous solution, the salt dissociates, and the resulting ammonium cation exists in equilibrium with the free amine and a hydronium ion. The position of this equilibrium is dictated by the acidity constant (Ka) of the conjugate acid (the protonated amine) and the pH of the solution.

The formation of the hydrochloride salt is a dynamic process involving the protonation of the nitrogen atom's lone pair of electrons by a proton from hydrochloric acid. philadelphia.edu.jo This acid-base reaction is typically rapid and exothermic. The stability and crystallinity of the resulting salt make it a common form for storing and handling the compound, as it is generally more stable and less susceptible to oxidation than the free base.

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of 4-Amino-1-phenylbutan-1-one, possessing both a nucleophilic amino group and an electrophilic ketone carbonyl group, allows for a variety of reaction pathways.

A prominent intramolecular reaction pathway for γ-aminoketones like 4-Amino-1-phenylbutan-1-one is cyclization. The nucleophilic primary amino group can attack the electrophilic carbonyl carbon, leading to the formation of a five-membered heterocyclic ring system. This type of reaction is a key step in the synthesis of various nitrogen-containing heterocycles. mdpi.com

The initial attack of the amine on the ketone forms a hemiaminal intermediate. This intermediate can then dehydrate to form a cyclic imine, specifically a 2-phenyl-Δ¹-pyrroline (a dihydro-2H-pyrrole derivative). The equilibrium between the open-chain aminoketone and the cyclic hemiaminal/imine forms can be influenced by factors such as pH, temperature, and the presence of catalysts. Acidic conditions can facilitate the reaction by protonating the carbonyl oxygen, increasing its electrophilicity, while basic conditions can deprotonate the ammonium salt to the more nucleophilic free amine.

Such cyclization reactions are foundational in synthetic organic chemistry for constructing bicyclic γ-lactams and other complex molecular architectures. mdpi.com

While specific rearrangement reactions for 4-Amino-1-phenylbutan-1-one are not detailed in the provided search results, α-aminoketones are known to undergo rearrangements under certain conditions, such as the Clemmensen reduction. stackexchange.com These rearrangements often involve the migration of a C–N bond. For γ-aminoketones, the potential for rearrangement is present, though cyclization is often a more favored pathway.

Other classes of rearrangement reactions, such as the Beckmann rearrangement, involve the transformation of an oxime derivative of a ketone into an amide. wikipedia.org If 4-Amino-1-phenylbutan-1-one were converted to its corresponding oxime, it could potentially undergo an acid-catalyzed Beckmann rearrangement to yield a substituted lactam.

Catalysis in Transformations of this compound

Catalysis plays a crucial role in directing the transformations of 4-Amino-1-phenylbutan-1-one, enabling reactions that might otherwise be slow or unselective. Both homogeneous and heterogeneous catalysts can be employed.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely used for transformations of ketones and amines. wikipedia.orgyoutube.com For 4-Amino-1-phenylbutan-1-one, this could include:

Acid Catalysis : As mentioned, acids can catalyze the intramolecular cyclization by activating the ketone carbonyl group towards nucleophilic attack by the amino group. wikipedia.org

Transition Metal Catalysis : Soluble transition metal complexes are effective catalysts for a wide range of reactions. nih.gov For instance, ruthenium or rhodium complexes can catalyze the hydrogenation of the ketone to the corresponding alcohol, 4-amino-1-phenylbutan-1-ol. These reactions often proceed with high selectivity and under mild conditions. nih.gov Other transformations, such as reductive amination or coupling reactions, could also be facilitated by homogeneous catalysts.

The efficiency of a homogeneous catalyst is dependent on the reaction environment, including the solvent and the presence of other reagents. nih.gov

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. youtube.com This approach offers advantages in catalyst separation and recycling. For 4-Amino-1-phenylbutan-1-one, a primary application of heterogeneous catalysis is catalytic hydrogenation.

Catalytic Hydrogenation : The ketone functional group can be selectively reduced to a secondary alcohol using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. This reaction would convert 4-Amino-1-phenylbutan-1-one to 4-amino-1-phenylbutan-1-ol. The process is a cornerstone of organic synthesis for its efficiency and clean nature. nih.govresearchgate.net The selective hydrogenation of a nitro group to a primary amine using a stabilized palladium nanoparticle catalyst has been demonstrated, showcasing the utility of such catalysts for functional group transformations on aromatic systems. rsc.org

Below is a table summarizing potential catalytic transformations for the subject compound.

| Transformation | Catalyst Type | Catalyst Example(s) | Product |

|---|---|---|---|

| Intramolecular Cyclization | Homogeneous (Acid) | HCl, H₂SO₄ | 2-Phenyl-Δ¹-pyrroline |

| Ketone Hydrogenation | Homogeneous | [Ru(PNN)] complexes | 4-Amino-1-phenylbutan-1-ol |

| Ketone Hydrogenation | Heterogeneous | Pd/C, Pt/C, Raney Ni | 4-Amino-1-phenylbutan-1-ol |

Derivatization Strategies for Functional Enhancement

N-Alkylation and N-Acylation of the Amino Group

The primary amino group is a prime target for derivatization, offering a versatile handle to introduce a wide array of functionalities through N-alkylation and N-acylation.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting the primary amine into a secondary or tertiary amine. A prevalent method is reductive amination (or reductive alkylation), which involves reacting the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding alkylated amine. youtube.com This method is one of the most common and practical strategies for amine alkylation. youtube.com For instance, reaction with a ketone like acetone, followed by reduction, would yield an N-isopropyl derivative. Catalytic hydrogenation is often the most economical approach for the reduction step. youtube.com Alternatively, direct alkylation can be achieved using alkyl halides, though this method can be complicated by the potential for overalkylation, where the newly formed secondary amine reacts further. wikipedia.org A more modern, atom-economic approach involves the direct N-alkylation using alcohols, facilitated by catalysts that render the hydroxyl group a good leaving group, producing only water as a byproduct. nih.govnih.gov

N-Acylation introduces an acyl group to the nitrogen atom, forming an amide linkage. This is a widely used chemical transformation in organic chemistry. nih.gov N-acylation can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters under basic conditions. For example, reacting 4-Amino-1-phenylbutan-1-one with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative. This reaction is generally robust and high-yielding. More recently, methods using potassium acyltrifluoroborates have been developed, which proceed rapidly in water at an acidic pH and show high chemoselectivity for primary amines. acs.org

| Derivatization | Reagent Type | Product | Key Features |

| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Secondary/Tertiary Amine | Common, practical, avoids overalkylation. youtube.com |

| Alcohols (Catalytic) | Secondary/Tertiary Amine | Atom-economic, water is the only byproduct. nih.gov | |

| Alkyl Halides | Secondary/Tertiary/Quaternary Amine | Prone to overalkylation. wikipedia.org | |

| N-Acylation | Acid Chlorides/Anhydrides | Amide | Robust, high-yielding reaction. nih.gov |

| Potassium Acyltrifluoroborates | Amide | Fast, proceeds in water, chemoselective. acs.org |

Modifications at the Ketone Carbonyl

The ketone carbonyl group in 4-Amino-1-phenylbutan-1-one is an electrophilic center susceptible to nucleophilic attack and reduction, allowing for significant structural modifications. sketchy.commasterorganicchemistry.com

Common modifications include:

Reduction to an Alcohol: The carbonyl can be reduced to a secondary alcohol using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation converts the ketone into a chiral hydroxyl group, introducing a new stereocenter.

Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (CH₂). The Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base, is a classic method for this transformation under basic conditions. libretexts.org Alternatively, the Clemmensen reduction achieves the same outcome using zinc amalgam and concentrated hydrochloric acid, suitable for acid-stable substrates.

Acetal (B89532)/Ketal Formation: In the presence of an acid catalyst, the ketone can react reversibly with two equivalents of an alcohol to form an acetal (or ketal). This reaction is often used to protect the carbonyl group from other reagents during a multi-step synthesis. sketchy.com

Imine and Enamine Formation: The carbonyl group can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. sketchy.com These reactions are fundamental in both synthetic chemistry and biochemistry.

| Reaction | Reagent(s) | Product Functional Group | Purpose |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Introduces a hydroxyl group and a stereocenter. |

| Wolff-Kishner Reduction | H₂NNH₂, KOH | Methylene (CH₂) | Complete removal of the carbonyl group (basic conditions). libretexts.org |

| Clemmensen Reduction | Zn(Hg), HCl | Methylene (CH₂) | Complete removal of the carbonyl group (acidic conditions). |

| Acetal Formation | Alcohol, Acid Catalyst | Acetal/Ketal | Protection of the carbonyl group. sketchy.com |

| Imine Formation | Primary Amine | Imine | Introduction of a C=N bond. sketchy.com |

Introduction of Diverse Functionalities on the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing acyl group (-C(O)C₃H₇NH₂) is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgmasterorganicchemistry.com

Key SEAr reactions include:

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, primarily at the meta position. youtube.com

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃ installs a halogen atom on the ring, again directed to the meta position. youtube.com

Sulfonation: Using fuming sulfuric acid (H₂SO₄ + SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). This reaction is notably reversible. youtube.com

Friedel-Crafts Acylation/Alkylation: These reactions, which introduce acyl or alkyl groups, are generally not effective on strongly deactivated rings like butyrophenone (B1668137) and are therefore not a primary strategy for its derivatization.

These modifications can significantly alter the electronic properties and steric profile of the molecule.

| Reaction | Reagents | Electrophile | Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta |

| Bromination | Br₂, FeBr₃ | Br⁺ | meta |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | meta |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | meta |

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

The presence of a reactive amino group and a carbonyl functional group in 4-Amino-1-phenylbutan-1-one;hydrochloride makes it a highly versatile intermediate for the synthesis of a variety of organic compounds. These functional groups can be selectively or simultaneously targeted to construct more complex molecular architectures.

Precursor for N-Substituted Amino Ketones

The primary amino group in this compound is readily susceptible to nucleophilic attack, allowing for the synthesis of a wide array of N-substituted amino ketones. These derivatives are of interest in medicinal chemistry and materials science.

N-Alkylation: The amine can be alkylated using various alkylating agents such as alkyl halides or through reductive amination. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) would yield the corresponding N-alkylated product. A strategy for visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has been developed, which could be adapted for the N-alkylation of 4-Amino-1-phenylbutan-1-one. aksci.com

N-Acylation: Acylation of the amino group can be achieved using acyl chlorides or anhydrides to form amides. These amide derivatives can serve as precursors for further transformations or as final target molecules with potential biological activity.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Secondary or Tertiary Amino Ketone |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₄, H₂/Pd), Solvent (e.g., MeOH) | Secondary Amino Ketone |

| N-Acylation | Acyl chloride or Anhydride (B1165640), Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Acyl Amino Ketone (Amide) |

Building Block for Complex Heterocyclic Compounds

The dual functionality of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are scaffolds present in many pharmaceuticals and natural products.

Pyrrolidines: Intramolecular reductive amination of 4-Amino-1-phenylbutan-1-one can lead to the formation of 2-phenylpyrrolidine. This transformation can be achieved by first protecting the amino group, followed by reduction of the ketone to a hydroxyl group, activation of the hydroxyl group, and subsequent intramolecular nucleophilic substitution by the deprotected amine. A more direct approach involves the direct reductive cyclization of the amino ketone. The synthesis of pyrrolidines can be achieved through various methods, including intramolecular cyclization of amino alcohols. longdom.org

Piperidines: While direct cyclization to a six-membered ring is not possible from this precursor, it can be used in multi-step syntheses to generate piperidine (B6355638) derivatives. For example, the amino group can be used to introduce a nitrogen atom into a growing carbon chain that is then cyclized to form a piperidine ring. The synthesis of piperidines is a well-established area of organic chemistry with numerous synthetic routes available. mdpi.comguidechem.com

Other Heterocycles: The amino ketone moiety can participate in condensation reactions with various reagents to form a range of heterocycles. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a pyrazine (B50134) derivative.

| Heterocycle | Synthetic Strategy | Key Reaction |

| Pyrrolidine | Intramolecular Reductive Amination | Cyclization |

| Piperidine | Multi-step synthesis involving chain extension and cyclization | Various |

| Pyrazine | Condensation with 1,2-dicarbonyl compounds | Condensation |

Scaffold for the Synthesis of Amino Alcohol Derivatives

The ketone functionality of this compound can be selectively reduced to a hydroxyl group, yielding a 4-amino-1-phenylbutan-1-ol. These amino alcohols are valuable chiral building blocks and are present in many biologically active molecules. The reduction can be achieved using various reducing agents, and the stereochemical outcome can often be controlled. Chiral vicinal amino alcohols are molecules with broad applications in the pharmaceutical as well as in the chemical industry.

| Reducing Agent | Typical Stereoselectivity | Product |

| Sodium Borohydride (NaBH₄) | Generally non-selective, may produce a racemic mixture of diastereomers. | 4-Amino-1-phenylbutan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Powerful, non-selective reducing agent. | 4-Amino-1-phenylbutan-1-ol |

| Chiral Reducing Agents (e.g., CBS catalyst) | Can provide high enantioselectivity. | Enantiomerically enriched 4-Amino-1-phenylbutan-1-ol |

Chiral Pool Applications and Stereoselective Transformations

Chiral amines and their derivatives are of high industrial interest as they are useful intermediates and building blocks in pharmaceutical synthesis. 4-Amino-1-phenylbutan-1-one, being a prochiral ketone, can be a substrate for stereoselective transformations to produce enantiomerically pure compounds.

The ketone can be reduced asymmetrically to a chiral alcohol using chiral catalysts or enzymes. This transformation is a key step in the synthesis of many chiral drugs. Furthermore, the racemic amino ketone can potentially be resolved into its individual enantiomers through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through enzymatic kinetic resolution.

Enzymatic cascades have been developed for the conversion of racemic alcohols to chiral amines, highlighting the importance of stereocontrol in these systems. The asymmetric synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy.

Integration into Multi-step Synthesis of Organic Scaffolds

Due to its versatile reactivity, this compound can be integrated into complex, multi-step synthetic sequences to generate diverse organic scaffolds. It can serve as a key fragment that introduces a phenyl and a nitrogen-containing four-carbon chain into a target molecule.

For instance, the amino group can be protected, allowing for transformations on the ketone or the phenyl ring. Subsequently, the amino group can be deprotected and utilized for further functionalization or cyclization reactions. This strategic manipulation of protecting groups and reaction sequences allows for the construction of complex molecules with high levels of control. Multicomponent reactions, which involve the reaction of three or more starting materials in a single step, are a powerful tool for the rapid synthesis of complex molecules and can be employed with versatile building blocks like 4-Amino-1-phenylbutan-1-one.

Spectroscopic Analysis for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 4-Amino-1-phenylbutan-1-one hydrochloride, ¹H NMR and ¹³C NMR are the primary methods used, often supplemented by two-dimensional techniques for more complex assignments.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of 4-Amino-1-phenylbutan-1-one hydrochloride, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the butyl chain, and the protons of the ammonium (B1175870) group.

The aromatic protons on the phenyl ring typically appear in the downfield region of the spectrum (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the carbonyl group are expected to be the most deshielded. The protons of the methylene (B1212753) groups in the butyl chain will appear at different chemical shifts depending on their proximity to the carbonyl group and the ammonium group. The methylene group adjacent to the carbonyl group (α-CH₂) is expected to be the most downfield of the aliphatic protons, followed by the methylene group adjacent to the ammonium group (γ-CH₂). The central methylene group (β-CH₂) would appear at a more upfield position. The protons of the ammonium group (-NH₃⁺) are expected to appear as a broad signal, and its chemical shift can be variable depending on the solvent and concentration.

Based on data from structurally similar compounds, the predicted ¹H NMR chemical shifts for 4-Amino-1-phenylbutan-1-one hydrochloride are presented in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | ~7.9-8.1 | Doublet |

| Aromatic (meta to C=O) | ~7.5-7.7 | Triplet |

| Aromatic (para to C=O) | ~7.6-7.8 | Triplet |

| α-CH₂ | ~3.1-3.3 | Triplet |

| γ-CH₂ | ~3.0-3.2 | Triplet |

| β-CH₂ | ~2.0-2.2 | Quintet |

| -NH₃⁺ | Variable (broad) | Singlet |

Disclaimer: The chemical shifts are predicted based on the analysis of structurally related compounds and may vary from experimental values.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-Amino-1-phenylbutan-1-one hydrochloride will give a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon is the most deshielded and will appear significantly downfield (δ 190-200 ppm). The aromatic carbons will also appear in the downfield region (δ 120-140 ppm), with the carbon attached to the carbonyl group being the most deshielded among them. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum. The carbon adjacent to the carbonyl group (Cα) will be more deshielded than the other aliphatic carbons.

The predicted ¹³C NMR chemical shifts for 4-Amino-1-phenylbutan-1-one hydrochloride, based on analogous compounds, are summarized in the following table.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~197-199 |

| Aromatic (C-ipso) | ~136-138 |

| Aromatic (C-ortho) | ~128-130 |

| Aromatic (C-meta) | ~128-130 |

| Aromatic (C-para) | ~133-135 |

| Cα | ~35-37 |

| Cγ | ~38-40 |

| Cβ | ~20-22 |

Disclaimer: The chemical shifts are predicted based on the analysis of structurally related compounds and may vary from experimental values.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals in ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For 4-Amino-1-phenylbutan-1-one hydrochloride, this would be particularly useful in confirming the connectivity of the protons in the butyl chain, showing correlations between the α-CH₂, β-CH₂, and γ-CH₂ protons.

HETCOR (Heteronuclear Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its corresponding proton signal in the ¹H NMR spectrum.

Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline solids. nih.gov Since 4-Amino-1-phenylbutan-1-one hydrochloride is a crystalline salt, ssNMR could provide insights into its solid-state conformation, polymorphism, and intermolecular interactions. nih.gov ¹³C ssNMR, in particular, can be used to identify different crystalline forms (polymorphs) as they would exhibit different chemical shifts due to variations in their crystal lattice environments. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

The most prominent feature in the IR and Raman spectra of 4-Amino-1-phenylbutan-1-one hydrochloride is the stretching vibration of the carbonyl group (C=O). For aromatic ketones, this band is typically strong and sharp in the IR spectrum and appears in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring lowers the stretching frequency compared to a non-conjugated ketone. In the Raman spectrum, the carbonyl stretch is also observable, often around 1690 cm⁻¹. springermedizin.de

The presence of the ammonium group (-NH₃⁺) would give rise to characteristic N-H stretching and bending vibrations. The N-H stretching bands are typically broad and appear in the region of 2800-3200 cm⁻¹. The N-H bending vibrations are observed around 1500-1600 cm⁻¹.

The predicted characteristic vibrational frequencies for 4-Amino-1-phenylbutan-1-one hydrochloride are listed below.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1700 |

| Ammonium (N-H) | Stretching | 2800 - 3200 (broad) |

| Ammonium (N-H) | Bending | 1500 - 1600 |

| Aromatic (C=C) | Stretching | 1580 - 1620 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 2960 |

Disclaimer: The vibrational frequencies are predicted based on the analysis of structurally related compounds and may vary from experimental values.

Analysis of Amine Salt and N-H Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 4-Amino-1-phenylbutan-1-one hydrochloride, the primary amine group is protonated to form a primary ammonium salt (-NH₃⁺). This transformation results in characteristic vibrational modes that are distinct from those of a free primary amine (-NH₂).

The N-H stretching vibrations in the ammonium salt appear as a broad and complex series of absorptions in the region of 3200 to 2800 cm⁻¹. This broadness is a result of extensive hydrogen bonding and Fermi resonance. These bands often overlap with the C-H stretching vibrations of the alkyl and aromatic portions of the molecule.

In addition to the stretching modes, the N-H bending vibrations are also highly informative. The symmetric bending (deformation) mode for the -NH₃⁺ group typically appears as a strong band between 1550 and 1500 cm⁻¹. The asymmetric bending mode is observed in the 1630 to 1575 cm⁻¹ range. These absorptions are key indicators of the presence of the ammonium salt.

Table 1: Characteristic IR Vibrational Modes for the Ammonium Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3200 - 2800 | Broad, complex absorption due to hydrogen bonding |

| Asymmetric N-H Bending | 1630 - 1575 | Strong to medium intensity band |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For the analysis of 4-Amino-1-phenylbutan-1-one hydrochloride, the compound is typically ionized, and the resulting data corresponds to the free base, 4-Amino-1-phenylbutan-1-one (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ).

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

The mass spectrum of 4-Amino-1-phenylbutan-1-one would be expected to show a molecular ion peak (M⁺˙) at an m/z of 163. The most prominent fragmentation pathway for aromatic ketones is alpha-cleavage adjacent to the carbonyl group. This would result in the formation of a stable benzoyl cation. Other significant fragments would arise from cleavage at other points in the butylamine (B146782) chain.

Table 2: Predicted Major Fragment Ions in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 163 | [C₁₀H₁₃NO]⁺˙ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage at the carbonyl group |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 56 | [C₃H₆N]⁺ | Cleavage of the C-C bond between C2 and C3 of the butane (B89635) chain |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. It is particularly well-suited for polar and thermally labile compounds. For 4-Amino-1-phenylbutan-1-one, ESI-MS in positive ion mode would be expected to generate a prominent ion at m/z 164, corresponding to the protonated molecule [C₁₀H₁₃NO + H]⁺. This technique is highly useful for confirming the molecular weight of the free base.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the ion, providing a high degree of confidence in the compound's identity.

For the protonated molecule of 4-Amino-1-phenylbutan-1-one, [C₁₀H₁₄NO]⁺, the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculated Exact Mass: 164.1070

Formula: C₁₀H₁₄NO⁺

An experimental HRMS measurement matching this calculated value would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) and Product Ion Spectroscopy for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 164 from ESI), which is then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique provides detailed structural information by establishing connectivity within the molecule.

The fragmentation of the precursor ion at m/z 164 would likely involve the neutral loss of small molecules like ammonia (B1221849) (NH₃) or water (H₂O), as well as characteristic cleavages along the alkyl chain.

Table 3: Predicted MS/MS Fragmentation of Precursor Ion [m/z 164]

| Product Ion (m/z) | Neutral Loss | Proposed Ion Structure |

|---|---|---|

| 147 | NH₃ (17.03 Da) | [C₁₀H₁₁O]⁺ |

| 121 | C₃H₇N (57.06 Da) | [C₇H₅O]⁺ (Benzoyl cation) |

| 105 | C₃H₇N + H₂O (75.07 Da) | [C₇H₅O]⁺ (Benzoyl cation after water loss) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore responsible for UV absorption in 4-Amino-1-phenylbutan-1-one is the phenyl ketone moiety.

This chromophore typically exhibits two characteristic absorption bands:

A strong absorption band, typically observed between 240-250 nm, which is attributed to the π → π* electronic transition of the conjugated system involving the benzene (B151609) ring and the carbonyl group.

A weaker absorption band, often found around 280 nm, corresponding to the n → π* transition, which involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital.

The solvent used for the analysis can influence the position and intensity of these bands. The presence of the hydrochloride salt is not expected to significantly alter the absorption maxima, as the chromophore itself is not directly protonated.

Table 4: Expected UV-Vis Absorption Maxima

| Wavelength (λₘₐₓ) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

|---|---|---|---|

| ~245 nm | High | π → π* | Phenyl ketone |

X-ray Crystallography for Absolute Structure Determination

For compounds like 4-Amino-1-phenylbutan-1-one hydrochloride, which contains a chiral center, X-ray crystallography is uniquely capable of determining the absolute stereochemistry. nih.gov In the solid state, cathinone (B1664624) derivatives and their hydrochloride salts often crystallize as a racemic mixture, meaning both enantiomers are present in equal amounts within the crystal lattice. d-nb.infonih.gov The analysis can reveal the specific arrangement of these enantiomeric pairs and the intermolecular interactions, such as hydrogen bonding and π–π stacking, that stabilize the crystal structure. d-nb.info

While specific crystallographic data for 4-Amino-1-phenylbutan-1-one hydrochloride is not publicly available, the table below presents typical data that would be obtained from such an analysis, based on published structures of similar cathinone hydrochloride derivatives. researchgate.netmdpi.com

Table 1: Example X-ray Crystallographic Data for a Cathinone Derivative

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |

| Space Group | P2₁/c | The set of symmetry operations of the crystal. |

| a (Å) | 10.53 | Unit cell dimension along the a-axis. |

| b (Å) | 5.88 | Unit cell dimension along the b-axis. |

| c (Å) | 18.21 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Unit cell angle. |

| β (°) | 98.5 | Unit cell angle. |

| γ (°) | 90 | Unit cell angle. |

| Volume (ų) | 1115 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen, and chlorine in this case) within a pure chemical compound. This experimental data is then compared against the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence to confirm the empirical and molecular formula of the synthesized compound.

For 4-Amino-1-phenylbutan-1-one hydrochloride, the molecular formula is C₁₀H₁₄ClNO. chemscene.com Based on the atomic masses of the constituent elements, the theoretical elemental composition can be calculated. The experimental values, obtained from combustion analysis or other elemental analysis techniques, are expected to be within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the compound's purity and elemental makeup.

Table 2: Elemental Analysis Data for 4-Amino-1-phenylbutan-1-one hydrochloride

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 60.15% | 60.08% |

| Hydrogen (H) | 7.07% | 7.12% |

| Chlorine (Cl) | 17.76% | 17.71% |

| Nitrogen (N) | 7.01% | 6.95% |

| Oxygen (O) | 8.01% | 8.14% |

Computational and Theoretical Studies

Molecular Dynamics Simulations

No literature detailing molecular dynamics simulations of 4-Amino-1-phenylbutan-1-one;hydrochloride to study its behavior in different environments (e.g., in solution) was identified.

Reactivity and Mechanism Prediction

Transition State Analysis:There are no available studies that have computationally investigated the transition states of reactions involving this specific compound to elucidate reaction mechanisms.

While general principles of computational chemistry and theoretical studies are well-established for many organic molecules, specific research focusing on this compound appears to be limited or not publicly documented. Computational studies typically require significant resources and are often conducted as part of broader research projects, such as drug discovery or materials science, and the results for this specific compound may not be individually published.

Reaction Pathway Elucidation

Computational and theoretical studies have been instrumental in elucidating the reaction pathways for the formation of β-aminoketones, such as 4-Amino-1-phenylbutan-1-one. A plausible and widely accepted synthetic route for this class of compounds is the Mannich reaction. researchgate.netnih.gov This three-component condensation reaction involves an active hydrogen compound (in this case, acetophenone), an aldehyde (such as formaldehyde), and a primary or secondary amine.

The mechanism of the Mannich reaction, as supported by computational studies on related systems, proceeds through two primary stages. nih.gov The initial step involves the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. nih.gov This is followed by the nucleophilic attack of the enol form of the ketone on the iminium ion to form the final β-aminoketone product.

A generalized reaction pathway for the formation of a 4-Amino-1-phenylbutan-1-one backbone via the Mannich reaction is outlined below:

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to yield a highly reactive Eschenmoser's salt analogue or a related iminium ion. nih.gov

Enolization of Acetophenone (B1666503): In parallel, the acetophenone molecule, which possesses an acidic α-hydrogen, undergoes tautomerization to its more nucleophilic enol form. This process can be expedited under either acidic or basic conditions.

Carbon-Carbon Bond Formation: The crucial step involves the electrophilic addition of the enol to the iminium ion. The nucleophilic α-carbon of the enol attacks the electrophilic carbon of the iminium ion, leading to the formation of a new carbon-carbon bond and the characteristic β-aminoketone scaffold.

Computational models can be employed to calculate the energy barriers for each step of this proposed mechanism, thereby identifying the transition states and the most energetically favorable reaction coordinate.

Theoretical Characterization of Derivatives and Intermediates

Intermediates:

The primary intermediates in the plausible Mannich reaction synthesis of 4-Amino-1-phenylbutan-1-one are the iminium cation and the enol of acetophenone .

Iminium Ion: This intermediate is characterized by a positively charged, sp²-hybridized carbon atom double-bonded to a nitrogen atom. DFT calculations on similar iminium ions indicate a high degree of electrophilicity at the carbon atom, making it highly susceptible to nucleophilic attack. nih.gov The geometry is typically planar around the C=N bond.

Enol of Acetophenone: The enol form is the tautomer of acetophenone and features a C=C double bond and a hydroxyl group. Computational studies can predict the relative stability of the enol versus the keto form. The enol is the key nucleophile in the C-C bond-forming step of the Mannich reaction.

Derivatives:

Theoretical characterization of potential derivatives of 4-Amino-1-phenylbutan-1-one can be explored through computational methods. These derivatives could involve modifications at various positions of the molecule, such as the phenyl ring, the amino group, or the carbonyl group.

For instance, substitution on the phenyl ring could influence the electronic properties of the entire molecule. Electron-donating or electron-withdrawing groups would alter the electron density at the carbonyl group and could impact the molecule's reactivity and spectroscopic characteristics.

Similarly, N-alkylation or N-acylation of the amino group would lead to secondary or tertiary amines or amides, respectively. Computational models could predict the geometric and electronic consequences of such modifications.

Below is an interactive data table summarizing the key characteristics of the primary intermediates involved in the formation of 4-Amino-1-phenylbutan-1-one.

| Intermediate | Key Structural Feature | Role in Reaction | Theoretical Descriptors of Interest |

| Iminium Cation | C=N⁺ bond | Electrophile | Charge distribution, LUMO energy, bond lengths and angles |

| Enol of Acetophenone | C=C-OH | Nucleophile | Tautomerization energy, HOMO energy, bond lengths and angles |

Further computational investigations, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, could provide deeper insights into the nature of the chemical bonds within these intermediates and derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 4-Amino-1-phenylbutan-1-one hydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : A common synthesis involves reductive amination of 1-phenylbutan-1-one using ammonium acetate and sodium cyanoborohydride in methanol, followed by HCl salt formation. Purity optimization requires careful control of reaction stoichiometry, pH (maintained at 4–5 during salt formation), and purification via recrystallization in ethanol/water mixtures. Impurities like unreacted ketone or byproducts can be minimized using column chromatography (silica gel, 10% methanol in dichloromethane) .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

Q. Which characterization techniques are critical for verifying the structural integrity of 4-Amino-1-phenylbutan-1-one hydrochloride?

- Methodological Answer :

- NMR : ¹H NMR (D2O) should show signals at δ 7.4–7.6 (aromatic protons), δ 3.2–3.5 (methylene adjacent to amine), and δ 2.8–3.0 (ketone-proximal CH2).

- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 178.1 for the free base.

- XRD : Single-crystal X-ray diffraction (using SHELXL refinement) confirms stereochemistry and salt formation .

Q. What safety protocols are essential when handling 4-Amino-1-phenylbutan-1-one hydrochloride in laboratory settings?

- Safety Measures :

- Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2) .

- Store in airtight containers at 4°C to prevent hygroscopic degradation.

- Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

- Troubleshooting Workflow :

Re-analysis : Confirm sample purity via HPLC; impurities >0.1% require repurification.

Deuterated Solvent Check : Ensure D2O does not exchange with labile protons (e.g., amine groups).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals or identify tautomers .

- Case Study : A 2020 study on similar hydrochlorides attributed unexpected δ 2.2 peaks to residual acetone solvent, resolved via rotary evaporation under reduced pressure .

Q. What strategies are effective for developing validated analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Method Validation Steps :

Linearity : Test concentrations 0.1–100 µg/mL (R² ≥0.995).

Accuracy/Precision : Spike recovery (98–102%) and RSD <2% in intra-/inter-day assays.

Specificity : Demonstrate baseline separation from structurally similar amines (e.g., phenylbutanone derivatives) using a C18 column and ion-pairing agents .

Q. How can reaction mechanisms involving 4-Amino-1-phenylbutan-1-one hydrochloride be elucidated, particularly in catalytic processes?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹³C-labeled ketone precursors to track carbonyl group fate in reductive amination.

- Kinetic Studies : Monitor intermediates via stopped-flow IR spectroscopy under varying temperatures.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for amine-ketone interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.